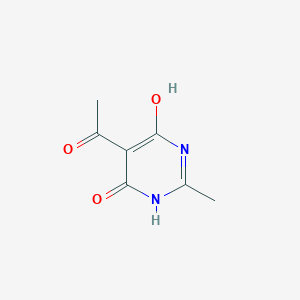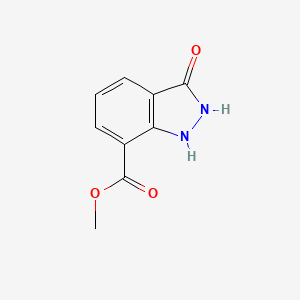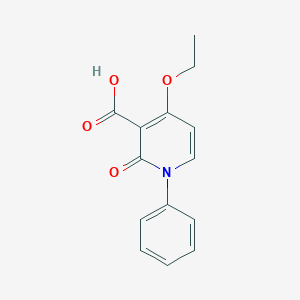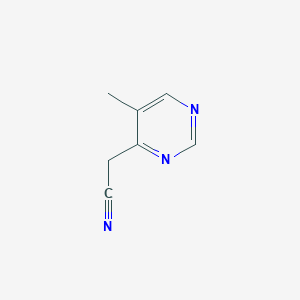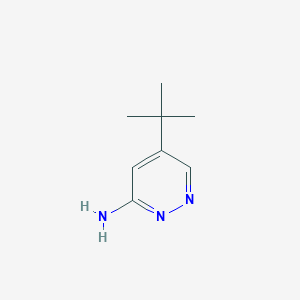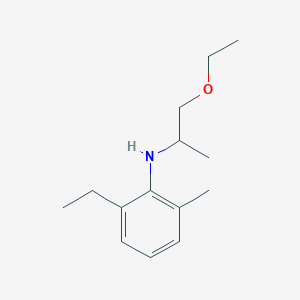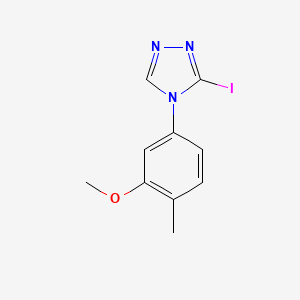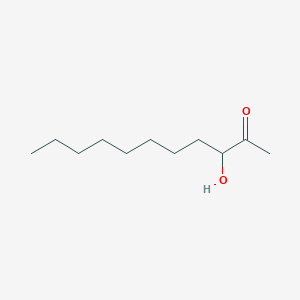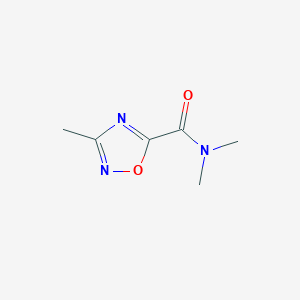
2-(4-Ethynylphenyl)-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethynylphenyl)-5-methylpyridine is an organic compound characterized by a pyridine ring substituted with a 4-ethynylphenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)-5-methylpyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:
Catalyst: Palladium (Pd)
Co-catalyst: Copper (Cu)
Solvent: Tetrahydrofuran (THF) or similar organic solvents
Base: Triethylamine or similar bases
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 2-(4-Ethynylphenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-(4-Ethynylphenyl)-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 2-(4-Ethynylphenyl)-5-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, affecting enzymatic activities and signal transduction pathways .
類似化合物との比較
2-(4-Ethynylphenyl)pyridine: Lacks the methyl group, affecting its steric and electronic properties.
2-(4-Ethynylphenyl)-3-methylpyridine: The methyl group is positioned differently, altering its reactivity and binding properties.
4-Ethynylphenylpyridine: Lacks the methyl group on the pyridine ring, influencing its overall chemical behavior.
Uniqueness: 2-(4-Ethynylphenyl)-5-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for targeted applications in various scientific and industrial fields.
特性
分子式 |
C14H11N |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2-(4-ethynylphenyl)-5-methylpyridine |
InChI |
InChI=1S/C14H11N/c1-3-12-5-7-13(8-6-12)14-9-4-11(2)10-15-14/h1,4-10H,2H3 |
InChIキー |
KBGYHSRITJBHOM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


